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Compound of Interest

Compound Name: [Tyr8] Bradykinin

Cat. No.: B12399312 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of [Tyr8] Bradykinin, a key

synthetic analog of the endogenous nonapeptide Bradykinin. This guide details its molecular

characteristics, receptor interaction, signaling pathways, and its application in research,

supported by experimental protocols and quantitative data.

Introduction
Bradykinin (BK) is a potent vasoactive peptide of the kinin family, playing a crucial role in

inflammation, blood pressure regulation, pain, and smooth muscle contraction.[1] Its effects are

mediated primarily through two G-protein coupled receptors (GPCRs): the Bradykinin B1 and

B2 receptors.[2] The B2 receptor (B2R) is constitutively expressed in many healthy tissues,

mediating most of the acute physiological responses to Bradykinin.[3] In contrast, the B1

receptor (B1R) is typically absent in normal tissues but is induced by injury and inflammation.[3]

[Tyr8] Bradykinin is a synthetic analog of Bradykinin where the phenylalanine residue at

position 8 is replaced by a tyrosine. This modification makes it a valuable tool for studying the

kinin system. It is a potent and selective agonist for the B2 receptor and its tyrosine residue

allows for easy radioiodination, creating tracers like [¹²⁵I-Tyr8] Bradykinin, which are

indispensable for receptor localization and binding studies.[4][5][6]
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The primary structure and properties of [Tyr8] Bradykinin distinguish it as a potent research

tool. Its molecular characteristics are summarized and compared to the native Bradykinin

peptide below.

Table 1: Molecular Properties of Bradykinin and [Tyr8] Bradykinin

Property Bradykinin [Tyr8] Bradykinin Citation(s)

Amino Acid Sequence
Arg-Pro-Pro-Gly-Phe-

Ser-Pro-Phe-Arg

Arg-Pro-Pro-Gly-Phe-

Ser-Pro-Tyr-Arg
[7][8]

Molecular Formula C₅₀H₇₃N₁₅O₁₁ C₅₀H₇₃N₁₅O₁₂ [6][9]

Molecular Weight 1060.21 g/mol 1076.21 g/mol [4]

Primary Receptor

Target
B2 Receptor B2 Receptor [2][4]

Receptor Binding Affinity
[Tyr8] Bradykinin demonstrates high affinity and selectivity for the B2 receptor. Competition

binding assays using radiolabeled ligands are commonly employed to determine its binding

affinity (Ki). As shown in studies on guinea pig spinal cord, unlabeled [Tyr8]-BK effectively

displaces its radiolabeled counterpart, while B1 receptor-related molecules show no significant

inhibition, highlighting its B2 selectivity.[5]

Table 2: Receptor Binding Affinities (Ki) of Kinin Analogs

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b12399312?utm_src=pdf-body
https://www.benchchem.com/product/b12399312?utm_src=pdf-body
https://moleculardepot.com/product/tyr8-bradykinin/
https://www.researchgate.net/publication/225750025_Bradykinin_in_Solid-phase_Peptide_Synthesis
https://cymitquimica.com/products/3D-PBK-4075-V/32222-00-7/tyr8-bradykinin/
https://lktlabs.com/product/tyr8-bradykinin/
https://www.medchemexpress.com/tyr8-bradykinin.html
https://pubmed.ncbi.nlm.nih.gov/9650825/
https://www.medchemexpress.com/tyr8-bradykinin.html
https://www.benchchem.com/product/b12399312?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8310425/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ligand Receptor Preparation Ki (nM) Citation(s)

[Tyr8] Bradykinin B2
Guinea Pig

Spinal Cord
0.6 [5]

Hoe 140

(Icatibant)
B2

Guinea Pig

Spinal Cord
0.04 [5]

[Leu8]-des-Arg9-

BK
B1

Guinea Pig

Spinal Cord
> 1000 [5]

Compound 3 B2 (human)
Recombinant

CHO Cells
0.50 [10]

Icatibant B2 (human)
Recombinant

CHO Cells
0.60 [10]

Signaling Pathways
As a B2 receptor agonist, [Tyr8] Bradykinin activates intracellular signaling cascades typical

for Gq-coupled GPCRs.[11] The binding of [Tyr8] Bradykinin to the B2 receptor induces a

conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the

Gαq family.[12] This initiates a cascade involving phospholipase C (PLC), which hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-

trisphosphate (IP₃) and diacylglycerol (DAG).[1][12] IP₃ triggers the release of calcium from

intracellular stores, while DAG activates Protein Kinase C (PKC).[1]

Furthermore, B2 receptor activation by [Tyr8] Bradykinin can stimulate the mitogen-activated

protein kinase (MAPK) pathway, specifically leading to the phosphorylation of extracellular

signal-regulated kinases (ERK1/2).[1][4]
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Caption: Simplified B2 Receptor signaling pathway activated by [Tyr8] Bradykinin.

Experimental Protocols
The study of [Tyr8] Bradykinin involves standard biochemical and pharmacological

techniques. Detailed below are representative protocols for its synthesis and characterization.

Solid-Phase Peptide Synthesis (SPPS)
[Tyr8] Bradykinin is synthesized using standard Fmoc-based solid-phase peptide synthesis.[8]

Resin Preparation: A Wang or Rink-amide resin is used as the solid support. The first amino

acid (Fmoc-Arg(Pbf)-OH) is coupled to the resin.

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is

removed using a 20% piperidine solution in dimethylformamide (DMF).

Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling

reagent (e.g., HBTU/HOBt) and added to the resin to form a peptide bond. This cycle of

deprotection and coupling is repeated for each amino acid in the sequence (Tyr(tBu), Pro,

Ser(tBu), Phe, Gly, Pro, Pro, Arg(Pbf)).

Cleavage and Deprotection: Once the full peptide is synthesized, it is cleaved from the resin,

and all side-chain protecting groups are removed simultaneously using a cleavage cocktail,

typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).

[8]
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Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a

water/acetonitrile mixture, and purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Verification: The purity and identity of the final peptide are confirmed by analytical RP-HPLC

and mass spectrometry.

Radioligand Receptor Binding Assay
This protocol determines the binding affinity of [Tyr8] Bradykinin by measuring its ability to

compete with a radiolabeled ligand for binding to the B2 receptor.

Membrane Preparation: Cell membranes are prepared from a cell line recombinantly

expressing the human B2 receptor (e.g., CHO cells).[10]

Assay Buffer: A typical buffer contains 50 mM Tris-HCl (pH 7.4), protease inhibitors (e.g., 0.2

g/L 1-10-phenanthroline), and 0.1% Bovine Serum Albumin (BSA).[10]

Incubation: In assay tubes, the cell membranes are incubated with a fixed concentration of a

radiolabeled B2 ligand (e.g., 0.3 nM [³H]Bradykinin) and varying concentrations of the

unlabeled competitor ([Tyr8] Bradykinin).[10]

Non-Specific Binding: A parallel set of tubes containing a high concentration (e.g., 1 µM) of

unlabeled Bradykinin is used to determine non-specific binding.[10]

Equilibration: The mixture is incubated to reach equilibrium (e.g., 60 minutes at 22°C).[10]

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate

bound from free radioligand. The filters are washed quickly with ice-cold buffer.

Quantification: The radioactivity trapped on the filters is measured using a scintillation

counter.

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total

binding. The data are fitted to a one-site competition model using non-linear regression to

determine the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the

Cheng-Prusoff equation.
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Caption: Experimental workflow for a competitive radioligand binding assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b12399312?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calcium Mobilization Assay
This functional assay measures the ability of [Tyr8] Bradykinin to activate the B2 receptor and

trigger an intracellular calcium response.

Cell Preparation: B2 receptor-expressing cells (e.g., Chem-1 host cells) are plated in a

microplate and grown overnight.[11]

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a

suitable buffer.

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR). Varying

concentrations of [Tyr8] Bradykinin are added to the wells.

Signal Detection: The instrument monitors the change in fluorescence intensity over time.

Agonist binding leads to an increase in intracellular calcium, which increases the dye's

fluorescence.

Data Analysis: The peak fluorescence response is measured for each agonist concentration.

The data are plotted against concentration and fitted to a sigmoidal dose-response curve to

determine the EC₅₀ value, which represents the concentration of [Tyr8] Bradykinin that

elicits 50% of the maximal response.

Conclusion
[Tyr8] Bradykinin is a well-characterized and indispensable synthetic analog of Bradykinin. Its

high affinity and selectivity for the B2 receptor, coupled with the ability to be easily radiolabeled,

make it a cornerstone tool for investigating the pharmacology and physiology of the kinin

system. The detailed understanding of its interaction with the B2 receptor and the subsequent

signaling cascades provides a solid foundation for research into inflammatory processes,

cardiovascular regulation, and pain mechanisms, aiding in the development of novel

therapeutics targeting this pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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